Cyclopropylmethyl-d2 alcohol

Catalog No.
S875106
CAS No.
90568-07-3
M.F
C4H8O
M. Wt
74.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cyclopropylmethyl-d2 alcohol

CAS Number

90568-07-3

Product Name

Cyclopropylmethyl-d2 alcohol

IUPAC Name

cyclopropyl(dideuterio)methanol

Molecular Formula

C4H8O

Molecular Weight

74.12 g/mol

InChI

InChI=1S/C4H8O/c5-3-4-1-2-4/h4-5H,1-3H2/i3D2

InChI Key

GUDMZGLFZNLYEY-SMZGMGDZSA-N

SMILES

C1CC1CO

Canonical SMILES

C1CC1CO

Isomeric SMILES

[2H]C([2H])(C1CC1)O

Isotope Labeling for Kinetic Studies

One primary application of CD3OD lies in its role as a solvent for kinetic studies. Kinetic studies investigate the rates of chemical reactions. By using CD3OD as a solvent, researchers can selectively "turn off" certain reaction pathways involving the hydroxyl group (OH) of the solvent. This is because the C-D bond in CD3OD is stronger than the C-H bond in regular methanol. This difference in bond strength can affect reaction rates involving the transfer of a proton (H+) from the solvent. By observing how the reaction rate changes when using CD3OD compared to regular methanol, researchers can gain insights into the specific mechanisms of the reaction ().

NMR Spectroscopy

CD3OD is also a valuable solvent for Nuclear Magnetic Resonance (NMR) spectroscopy. NMR spectroscopy is a technique used to study the structure and dynamics of molecules. The presence of deuterium in CD3OD helps to eliminate a strong signal from the solvent in the proton (1H) NMR spectrum. This reduces background noise and allows researchers to focus on the signals arising from the molecule of interest. Additionally, the residual signal from the deuterium in CD3OD can be used as a reference peak for chemical shift calibration in the spectrum ().

Studying Biological Processes

CD3OD can be used to study biological processes that involve the exchange of protons. Since biological systems often utilize water (H2O) as a solvent, CD3OD can be used as a model system to understand how these processes occur. For example, researchers can use CD3OD to study the activity of enzymes that utilize the hydroxyl group as a substrate or a catalyst ().

Cyclopropylmethyl-d2 alcohol is a deuterated alcohol with the molecular formula C4_4H8_8D2_2O. It features a cyclopropyl group attached to a methyl alcohol moiety, where the hydrogen atoms on the methyl group are replaced with deuterium isotopes. This compound is of interest in both synthetic organic chemistry and pharmacological research due to its unique structural properties and potential biological activities.

Typical of alcohols, including:

  • Esterification: Reacts with carboxylic acids to form esters.
  • Dehydration: Can undergo dehydration to yield alkenes.
  • Oxidation: Can be oxidized to form ketones or aldehydes.
  • Nucleophilic Substitution: The hydroxyl group can be replaced by other nucleophiles in substitution reactions.

These reactions are essential for synthesizing more complex organic molecules and exploring the reactivity of cyclopropane derivatives.

The synthesis of Cyclopropylmethyl-d2 alcohol typically involves:

  • Deuterated Hydroboration: Starting from cyclopropylmethyl chloride, hydroboration can be performed using deuterated boranes followed by oxidation.
  • Reduction of Carbonyl Compounds: Reduction of corresponding carbonyl compounds (ketones or aldehydes) using deuterated reducing agents can also yield the desired alcohol.
  • Grignard Reactions: Utilizing deuterated Grignard reagents with appropriate electrophiles can lead to the formation of this alcohol.

These methods allow for the production of high-purity deuterated compounds suitable for further research and applications.

Cyclopropylmethyl-d2 alcohol serves various roles in chemical synthesis, including:

  • Intermediate in Organic Synthesis: Used as a building block for synthesizing more complex molecules.
  • Labeling Agent: Its deuterated nature makes it valuable in NMR spectroscopy and mass spectrometry for studying reaction mechanisms and pathways.
  • Pharmaceutical Research: Investigated for potential bioactivity and therapeutic applications due to its structural properties.

Studies involving Cyclopropylmethyl-d2 alcohol focus on its interactions with biological systems and other chemical entities. While specific interaction studies are sparse, related compounds have shown varying degrees of toxicity and reactivity, suggesting that Cyclopropylmethyl-d2 alcohol may also exhibit significant interactions with biological targets.

Cyclopropylmethyl-d2 alcohol shares structural similarities with several other compounds, including:

Compound NameStructure TypeUnique Features
CyclopropylmethanolAlcoholNon-deuterated variant; potential neurotoxicity
CyclobutylmethanolAlcoholLarger ring structure; different reactivity patterns
1-MethylcyclopropanolAlcoholVariation in substituents; different steric effects
3-MethylcyclobutanolAlcoholLarger ring structure; distinct properties

The uniqueness of Cyclopropylmethyl-d2 alcohol lies in its deuterated methyl group, which influences its reactivity and stability compared to its non-deuterated counterparts. This feature is particularly useful in mechanistic studies where isotopic labeling can provide insights into reaction pathways.

XLogP3

0.3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Flammable Irritant

Flammable;Irritant

Wikipedia

Cyclopropyl(~2~H_2_)methanol

Dates

Modify: 2024-04-15

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